1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol
Description
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol (CAS: 1250984-97-4) is a pyrrolidine-based tertiary alcohol with an aminomethyl substituent on the pyrrolidine ring. Its molecular formula is C9H19N2O, and it has a molecular weight of 172.27 g/mol . The compound is structurally characterized by a 2-methylpropan-2-ol group linked to a pyrrolidine ring via a nitrogen atom, with an additional aminomethyl group at the 3-position of the pyrrolidine. This configuration imparts both hydrophilic (alcohol and amine groups) and hydrophobic (methyl and pyrrolidine ring) properties, making it a versatile scaffold in medicinal chemistry and drug design. Notably, commercial availability of this compound has been discontinued, limiting its current research applications .
Properties
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,12)7-11-4-3-8(5-10)6-11/h8,12H,3-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVJEOGYMNLFJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(C1)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol, also known by its CAS number 1250984-97-4, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of 172.27 g/mol. The structure features a pyrrolidine ring substituted with an aminomethyl group and a secondary alcohol.
| Property | Value |
|---|---|
| CAS Number | 1250984-97-4 |
| Molecular Formula | CHNO |
| Molecular Weight | 172.27 g/mol |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of antibacterial properties. It has been studied as part of a series of derivatives aimed at enhancing the efficacy against resistant bacterial strains.
Antibacterial Activity
In studies involving derivatives of quinolones, compounds similar to this compound have shown promising antibacterial activity against Gram-positive bacteria. For instance, specific derivatives demonstrated at least four times greater potency than established antibiotics like ciprofloxacin and moxifloxacin .
Study on Antibacterial Efficacy
A notable study synthesized a range of compounds featuring the pyrrolidinyl substituent at the C-7 position. Among these, certain derivatives exhibited significant activity against clinically isolated Gram-positive pathogens resistant to multiple antibiotics. The study highlighted the potential for these compounds to serve as effective treatments in nosocomial infections .
Pharmacokinetic Profiles
Preliminary toxicological assessments and pharmacokinetic studies indicated favorable profiles for some derivatives, suggesting that modifications in the molecular structure could lead to enhanced therapeutic efficacy while minimizing toxicity .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with bacterial cell membranes or enzymes involved in cell wall synthesis may play a critical role in its antibacterial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with its structural analogs:
Stereoisomers and Enantiomers
- 1-[(3R)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol (CAS: 1567866-78-7): Molecular formula: C8H18N2O Molecular weight: 158.24 g/mol Key difference: Lacks the aminomethyl group at the pyrrolidine 3-position, instead featuring a primary amine at the 3R stereocenter. This reduces steric bulk and alters hydrogen-bonding capacity compared to the parent compound .
- 1-[(3S)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol (CAS: N/A): Molecular formula: C8H18N2O Molecular weight: 158.24 g/mol Key difference: The 3S enantiomer exhibits distinct stereochemical properties that may influence receptor binding or metabolic stability in biological systems .
Positional Isomers
- 3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol (CAS: 62012-11-7): Molecular formula: C8H18N2O Molecular weight: 158.25 g/mol Key difference: The aminomethyl group is located at the 2-position of the pyrrolidine ring, and the alcohol is on a propan-1-ol chain. This positional isomerism could affect solubility and interactions with biological targets .
Functional Group Variants
- It is a kinase inhibitor targeting FGFR1-4, highlighting the therapeutic relevance of pyrrolidine derivatives in oncology .
Structural and Functional Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol | 1250984-97-4 | C9H19N2O | 172.27 | 3-aminomethyl-pyrrolidine, 2-methylpropan-2-ol |
| 1-[(3R)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol | 1567866-78-7 | C8H18N2O | 158.24 | 3R-amine on pyrrolidine, no aminomethyl group |
| 1-[(3S)-3-Aminopyrrolidin-1-yl]-2-methylpropan-2-ol | N/A | C8H18N2O | 158.24 | 3S-amine on pyrrolidine, enantiomeric configuration |
| 3-[2-(Aminomethyl)pyrrolidin-1-yl]propan-1-ol | 62012-11-7 | C8H18N2O | 158.25 | 2-aminomethyl-pyrrolidine, propan-1-ol chain |
| Futibatinib | N/A | C22H22N6O3 | 418.45 | Pyrrolidine core with alkynyl and pyrazolo groups |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
